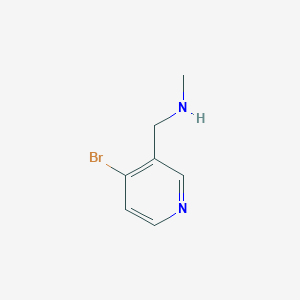![molecular formula C30H34ClN3O10 B14183844 N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 918437-40-8](/img/structure/B14183844.png)
N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic compound that exhibits a range of interesting chemical and biological properties This compound is characterized by its unique molecular structure, which includes a piperidine ring, a chlorobenzoyl group, and a cyano-methoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorobenzoyl group, and the coupling of the cyano-methoxyphenyl moiety. Common reagents used in these reactions include chlorobenzoyl chloride, piperidine, and various catalysts and solvents. The reaction conditions often require precise temperature control and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs. Advanced purification techniques, such as chromatography and crystallization, are often employed to isolate the final product.
化学反応の分析
Types of Reactions
N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or dehydroxylated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable target for synthetic chemists.
Biology
In biological research, the compound is investigated for its potential interactions with various biological targets, such as enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In industry, the compound’s properties are leveraged for various applications, such as in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives, chlorobenzoyl-containing molecules, and cyano-methoxyphenyl compounds. These compounds share structural similarities but may exhibit different chemical and biological properties.
Uniqueness
What sets N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide apart is its unique combination of functional groups and its specific stereochemistry
特性
CAS番号 |
918437-40-8 |
|---|---|
分子式 |
C30H34ClN3O10 |
分子量 |
632.1 g/mol |
IUPAC名 |
N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H28ClN3O4.C4H6O6/c1-34-24-8-2-18(15-28)14-21(24)5-9-25(32)29-23(17-31)16-30-12-10-20(11-13-30)26(33)19-3-6-22(27)7-4-19;5-1(3(7)8)2(6)4(9)10/h2-9,14,20,23,31H,10-13,16-17H2,1H3,(H,29,32);1-2,5-6H,(H,7,8)(H,9,10)/t23-;1-,2-/m01/s1 |
InChIキー |
UHGIIHANVZMQKW-XAVZCNJSSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C#N)C=CC(=O)N[C@@H](CN2CCC(CC2)C(=O)C3=CC=C(C=C3)Cl)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
COC1=C(C=C(C=C1)C#N)C=CC(=O)NC(CN2CCC(CC2)C(=O)C3=CC=C(C=C3)Cl)CO.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


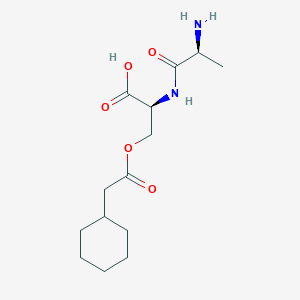
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
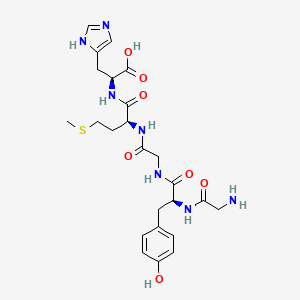

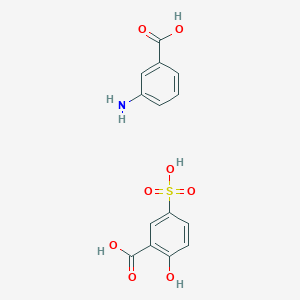
![(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide](/img/structure/B14183800.png)
silane](/img/structure/B14183806.png)
![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
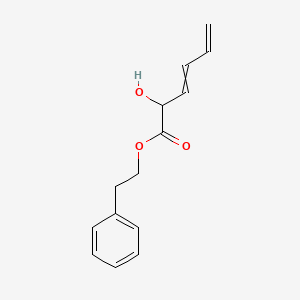

![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
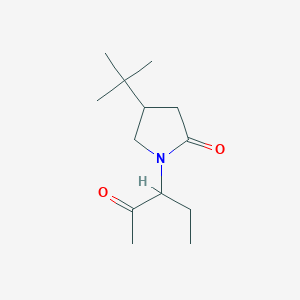
![N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14183845.png)
